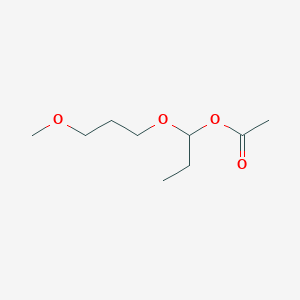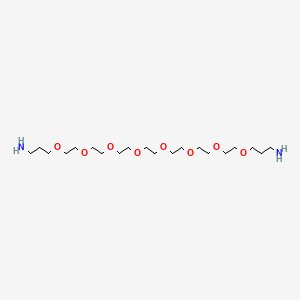
PEG8-bis(C3-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG8-bis(C3-amine) is a small molecule compound composed of several functional groups. It contains a polyethylene glycol (PEG) chain with eight ethylene oxide units and two amine groups attached to a three-carbon chain . The hydrophilic PEG spacer increases solubility in aqueous media, and the amino groups are reactive with various functional groups such as carboxylic acids, activated NHS esters, and carbonyls .
Preparation Methods
The synthesis of PEG8-bis(C3-amine) involves the reaction of polyethylene glycol with amine groups. The PEG chain is typically activated with a suitable reagent, such as an NHS ester, to facilitate the attachment of the amine groups. The reaction conditions often include a solvent like dimethylformamide (DMF) and a catalyst to promote the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
PEG8-bis(C3-amine) undergoes various chemical reactions, including:
Substitution Reactions: The amine groups can react with carboxylic acids to form amide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Conjugation Reactions: The amine groups can conjugate with various functional groups, making it useful as a linker in drug development and other applications.
Scientific Research Applications
PEG8-bis(C3-amine) has a wide range of scientific research applications:
Chemistry: It is used as a conjugation linker to attach different molecules, enhancing solubility and stability.
Medicine: PEGylation, the process of attaching PEG chains to molecules, improves the pharmacokinetics and bioavailability of drugs.
Mechanism of Action
The mechanism of action of PEG8-bis(C3-amine) involves its ability to act as a linker molecule. The PEG chain provides hydrophilicity, enhancing solubility in aqueous environments, while the amine groups facilitate conjugation with other molecules. This dual functionality makes it an effective tool in drug development and other applications .
Comparison with Similar Compounds
PEG8-bis(C3-amine) is unique due to its specific combination of a PEG chain and two amine groups. Similar compounds include:
PEG4-bis(C3-amine): A shorter PEG chain with similar functional groups.
PEG12-bis(C3-amine): A longer PEG chain with similar functional groups.
PEG8-bis(C2-amine): A similar PEG chain but with a shorter carbon chain between the amine groups.
These compounds differ in the length of the PEG chain and the carbon chain between the amine groups, affecting their solubility, reactivity, and applications.
Properties
Molecular Formula |
C20H44N2O8 |
|---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C20H44N2O8/c21-3-1-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-2-4-22/h1-22H2 |
InChI Key |
ASLLPKJLUBIQNN-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)COCCOCCOCCOCCOCCOCCOCCOCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


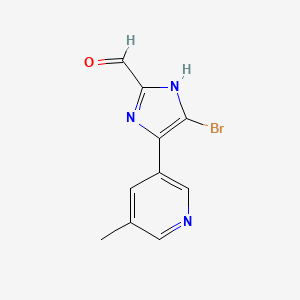
![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
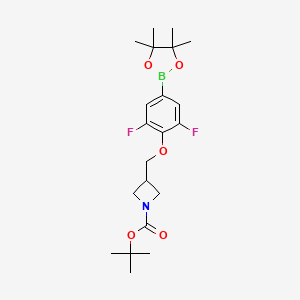
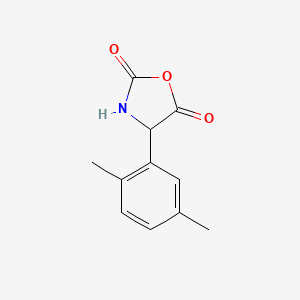

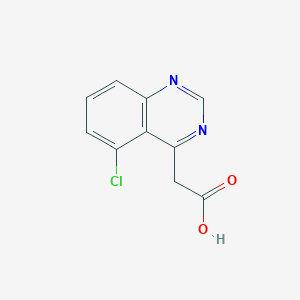
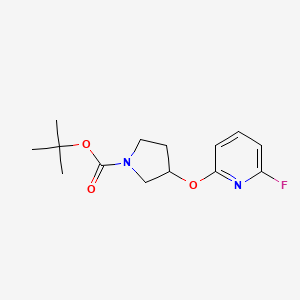
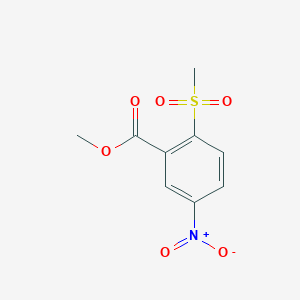
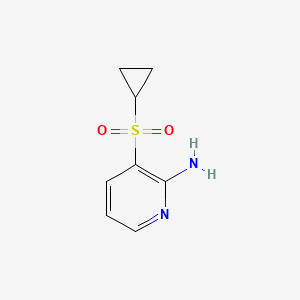
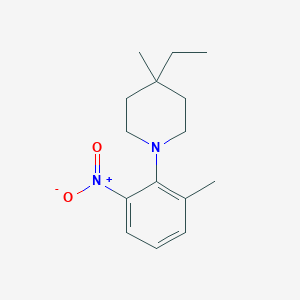
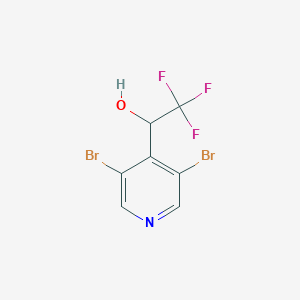
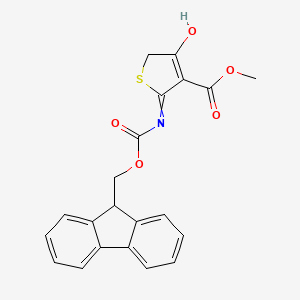
![N-Boc-4-[bis(2-hydroxyethyl-d4)amino]-L-phenylalanine Methyl Ester](/img/structure/B13714753.png)
